molecular formula C9H5N3O2 B7790031 3-nitro-1H-indole-5-carbonitrile

3-nitro-1H-indole-5-carbonitrile

Cat. No.: B7790031
M. Wt: 187.15 g/mol
InChI Key: TWRQPJZIUVHJNV-UHFFFAOYSA-N
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Description

3-nitro-1H-indole-5-carbonitrile is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a nitro group at the third position and a cyano group at the fifth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-indole-5-carbonitrile typically involves the nitration of 1H-indole-5-carbonitrile. One common method includes the reaction of 1H-indole-5-carbonitrile with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the third position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-amino-1H-indole-5-carbonitrile.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

3-nitro-1H-indole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound and its derivatives are studied for their biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-nitro-1H-indole-5-carbonitrile and its derivatives depends on the specific biological target or chemical reaction. In medicinal chemistry, the compound may interact with various enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells or antimicrobial activity against pathogens.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-5-carbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-amino-1H-indole-5-carbonitrile: The reduced form of 3-nitro-1H-indole-5-carbonitrile, with different chemical reactivity and biological activity.

    5-nitro-1H-indole-3-carbonitrile: A positional isomer with the nitro and cyano groups at different positions, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both nitro and cyano groups on the indole ring, which imparts distinct chemical reactivity and potential biological activities. The specific positioning of these groups allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-nitro-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-1-2-8-7(3-6)9(5-11-8)12(13)14/h1-3,5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRQPJZIUVHJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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